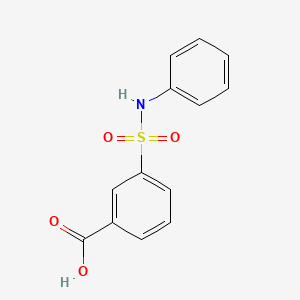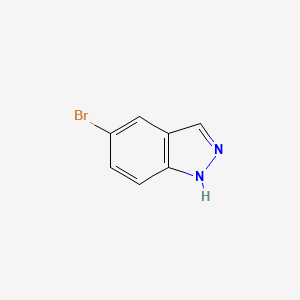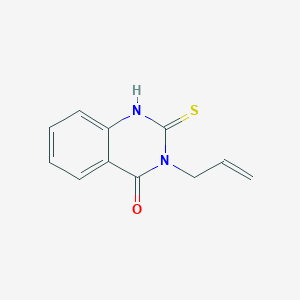
5-(2,5-二氯苯基)-2-呋喃甲醛
描述
5-(2,5-Dichlorophenyl)-2-furaldehyde (DCF) is an organic compound that is widely used in scientific research and industrial applications. DCF is a colorless to pale yellow liquid with a pungent odor and a melting point of -14°C. DCF has been used in a variety of research applications, including as a reagent for the synthesis of various compounds, as a catalyst in the synthesis of polymers, and as a biological stain. DCF is also used as an insecticide, an herbicide, and a fungicide.
科学研究应用
催化和氢化
5-(2,5-二氯苯基)-2-呋喃甲醛,也称为5-羟甲基-2-呋喃甲醛(HMF),在催化领域得到了广泛研究。它特别用于氢化过程,以高产率产生2,5-双(羟甲基)呋喃(BHMF)。这个反应由各种催化剂促进,包括钌基催化剂,显示出卓越的效率和选择性 (Han et al., 2016); (Han et al., 2017)。
分析化学
在分析化学中,5-(2,5-二氯苯基)-2-呋喃甲醛是评估食品质量的关键化合物。它作为加工食品中恶化变化的指标,在果汁和蜂蜜分析中尤为重要。诸如胶束电动毛细管色谱(MECC)和高效液相色谱(HPLC)等技术被用于其检测和定量 (Corradini & Corradini, 1992); (Coco et al., 1996)。
光催化氧化
5-(2,5-二氯苯基)-2-呋喃甲醛也用于光催化氧化过程。研究表明,在水介质中使用TiO2纳米颗粒,可以将其选择性氧化为2,5-呋喃二甲醛。这项研究对于探索有机化合物转化的新光催化方法至关重要 (Yurdakal et al., 2013)。
量子化学计算
通过高水平的量子化学计算,对5-(2,5-二氯苯基)-2-呋喃甲醛的电子结构进行了重要研究。这包括对其分子几何、振动性质和电子亲和力的研究,提供了对其化学行为和潜在应用的更深入理解 (Rajkumar et al., 2020)。
脱水反应
将糖脱水产生5-(2,5-二氯苯基)-2-呋喃甲醛是另一个研究领域。研究表明,使用特定催化剂和溶剂,特别是对D-果糖的脱水有高效方法。这个过程对于生产基于生物的化学品和燃料至关重要 (Nakamura & Morikawa, 1980)。
钯催化芳基化
在有机化学中,5-(2,5-二氯苯基)-2-呋喃甲醛被用于钯催化的芳基化反应。这种方法允许合成多样的5-芳基-2-甲醛呋喃衍生物,在各种化学合成中非常重要 (McClure et al., 2001)。
安全和危害
作用机制
Target of Action
The primary target of 5-(2,5-Dichlorophenyl)-2-furaldehyde is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.
Result of Action
By inhibiting methionine aminopeptidase, it could potentially disrupt protein synthesis and regulation, leading to alterations in cellular functions and processes .
生化分析
Biochemical Properties
5-(2,5-Dichlorophenyl)-2-furaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with methionine aminopeptidase in Escherichia coli . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
5-(2,5-Dichlorophenyl)-2-furaldehyde influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can impact the function of different cell types, including cancer cells . Understanding these effects is essential for developing targeted therapies and assessing the compound’s potential benefits and risks.
Molecular Mechanism
The molecular mechanism of 5-(2,5-Dichlorophenyl)-2-furaldehyde involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to inhibit methionine aminopeptidase, which plays a role in protein synthesis and regulation . These molecular interactions are key to understanding how the compound exerts its effects at the cellular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2,5-Dichlorophenyl)-2-furaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, which are crucial for evaluating its potential as a therapeutic agent .
Dosage Effects in Animal Models
The effects of 5-(2,5-Dichlorophenyl)-2-furaldehyde vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. These studies are essential for determining safe and effective dosage ranges for potential therapeutic applications .
Metabolic Pathways
5-(2,5-Dichlorophenyl)-2-furaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these pathways is crucial for assessing the compound’s impact on overall metabolism and its potential therapeutic benefits .
Transport and Distribution
The transport and distribution of 5-(2,5-Dichlorophenyl)-2-furaldehyde within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are important for its efficacy and safety as a therapeutic agent .
Subcellular Localization
5-(2,5-Dichlorophenyl)-2-furaldehyde’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its biochemical interactions and therapeutic potential .
属性
IUPAC Name |
5-(2,5-dichlorophenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2O2/c12-7-1-3-10(13)9(5-7)11-4-2-8(6-14)15-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZWOCAAXGBQBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350093 | |
| Record name | 5-(2,5-dichlorophenyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99113-89-0 | |
| Record name | 5-(2,5-dichlorophenyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2,5-Dichlorophenyl)furfural | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B1269303.png)


![3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269306.png)







![2,3-Dihydroimidazo[2,1-B]benzothiazol-6-amine](/img/structure/B1269340.png)
